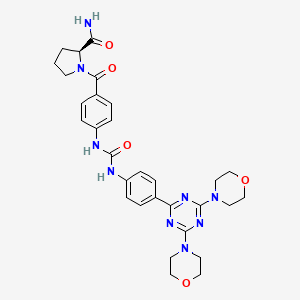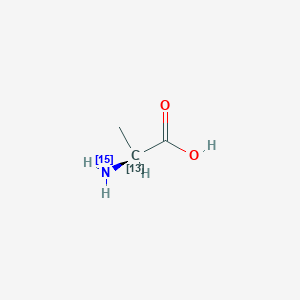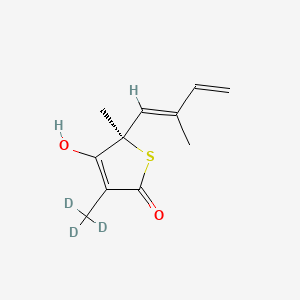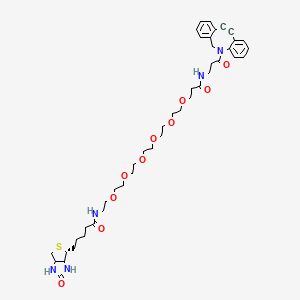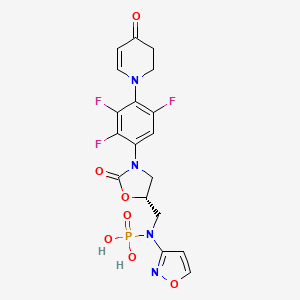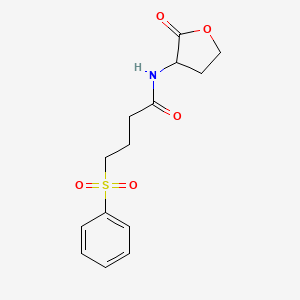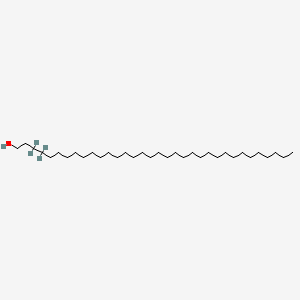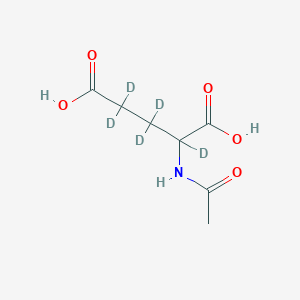
N-Acetyl-L-glutamic acid-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-L-glutamic acid-d5 is a deuterium-labeled derivative of N-Acetyl-L-glutamic acid. This compound is an N-acyl-L-amino acid and is a component of animal cell culturing media. It is also a metabolite found in Saccharomyces cerevisiae and humans . The deuterium labeling makes it useful in various scientific research applications, particularly in metabolic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-glutamic acid-d5 involves the reaction of L-glutamic acid with acetic anhydride in the presence of deuterium oxide (D2O) to introduce the deuterium atoms. The reaction typically occurs at elevated temperatures ranging from 60°C to 110°C . The process involves the formation of L-glutamic acid disodium salt, which then reacts with acetic anhydride to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield, minimal byproducts, and cost-effectiveness. The use of caustic soda flakes and controlled reaction conditions are crucial for achieving the desired purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-L-glutamic acid-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler compounds or derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amino acid derivatives .
Aplicaciones Científicas De Investigación
N-Acetyl-L-glutamic acid-d5 has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in metabolic studies and tracer experiments.
Biology: Plays a role in studying metabolic pathways and enzyme activities in various organisms.
Medicine: Investigated for its potential in treating metabolic disorders and as a diagnostic tool.
Industry: Utilized in the production of animal cell culture media and as a research reagent.
Mecanismo De Acción
N-Acetyl-L-glutamic acid-d5 exerts its effects by participating in metabolic pathways. It is an allosteric activator of carbamyl phosphate synthetase I, the first enzyme in the urea cycle. This activation is crucial for the conversion of toxic ammonia to urea for excretion . The compound interacts with molecular targets such as N-acetylglutamate synthase and carbamyl phosphate synthetase I, influencing their activities and regulating the urea cycle .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetylaspartic acid: Another N-acyl-L-amino acid involved in metabolic processes.
Aceglutamide: A derivative of glutamic acid used in medical applications.
Citrulline: An amino acid involved in the urea cycle and nitric oxide production.
Uniqueness
N-Acetyl-L-glutamic acid-d5 is unique due to its deuterium labeling, which makes it particularly valuable in metabolic studies and tracer experiments. This labeling allows for precise tracking and analysis of metabolic pathways, providing insights that are not possible with non-labeled compounds .
Propiedades
Número CAS |
14341-84-5 |
|---|---|
Fórmula molecular |
C7H11NO5 |
Peso molecular |
194.20 g/mol |
Nombre IUPAC |
2-acetamido-2,3,3,4,4-pentadeuteriopentanedioic acid |
InChI |
InChI=1S/C7H11NO5/c1-4(9)8-5(7(12)13)2-3-6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)/i2D2,3D2,5D |
Clave InChI |
RFMMMVDNIPUKGG-WHVBSWTDSA-N |
SMILES isomérico |
[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])(C(=O)O)NC(=O)C |
SMILES canónico |
CC(=O)NC(CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methylpropanoyloxymethyl (2R)-4-[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazoline-2-carbonyl]-2-methylpiperazine-1-carboxylate](/img/structure/B12419818.png)
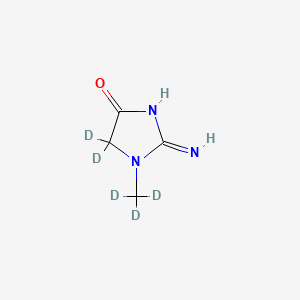
![2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B12419822.png)
